molecular formula C16H17FN2O3S B4562792 4-[(ethylsulfonyl)(methyl)amino]-N-(3-fluorophenyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(3-fluorophenyl)benzamide

Cat. No.: B4562792
M. Wt: 336.4 g/mol
InChI Key: TZSDICCWCDUMKL-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(3-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C16H17FN2O3S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09439174 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Effects

Several studies have focused on the synthesis and cardiac electrophysiological activity of N-substituted benzamides and benzene-sulfonamides, revealing their potential as selective class III antiarrhythmic agents. These compounds have shown potency in vitro comparable to clinically trialed agents, indicating their viability in producing class III electrophysiological activity (Morgan et al., 1990). Moreover, specific substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized, displaying potent Class III antiarrhythmic activity without affecting conduction, highlighting their potential for further characterization and clinical application (Ellingboe et al., 1992).

Inhibitors for Medical Applications

Research has also delved into the development of inhibitors targeting specific biological processes. For instance, novel inhibitors have been synthesized for the Na+/H+ exchanger, showing potential as adjunctive therapy in treating acute myocardial infarction. These studies demonstrate the importance of substituent positioning for compound potency, contributing to the development of specific NHE-1 subtype inhibitors (Baumgarth et al., 1997). Additionally, novel hydroxamic acid inhibitors targeting the S1 subsite of human Aminopeptidase N have been explored for their potent inhibitory activity, offering insights into the structure-activity relationship and potential anti-cancer applications (Lee et al., 2020).

Radioprotective and Insecticidal Activity

Studies on fluorine-containing amides with sulfinate or sulfoxide groups have shown radioprotective activity, suggesting the impact of fluorine atoms on enhancing radioprotective properties (Vasil'eva & Rozhkov, 1992). Furthermore, flubendiamide, a novel class of insecticide with unique chemical structures, has been identified as highly active against lepidopterous insect pests, indicating its potential in integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Applications in Material Science

Research into the synthesis of polyamides and poly(amide-imide)s derived from specific diamines has highlighted their potential in creating materials with high thermal stability and solubility in polar solvents, applicable in advanced material sciences (Saxena et al., 2003).

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-3-23(21,22)19(2)15-9-7-12(8-10-15)16(20)18-14-6-4-5-13(17)11-14/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSDICCWCDUMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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